molecular formula C16H14FN3O5S B2368623 methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate CAS No. 1251694-57-1

methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate

Cat. No. B2368623
CAS RN: 1251694-57-1
M. Wt: 379.36
InChI Key: CWDZZCAPWFLZED-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridothiadiazine ring, a fluoro-substituted methylphenyl group, and a methyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridothiadiazine ring. The presence of the fluorine atom could introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, and the aromatic ring might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could affect its solubility, and the aromatic ring could contribute to its stability .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound could potentially be used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The reaction is generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic compounds .

Preparation of Lipophilic-Tailed Monocationic Inhibitors

The compound could be used in the preparation of lipophilic-tailed monocationic inhibitors . These inhibitors are often used in the development of new drugs and therapies .

Solvent-Free Catalytic C-H Functionalization Reactions

The compound could be used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that involves the direct transformation of a carbon-hydrogen bond into a carbon-X bond (where X is any atom other than hydrogen or carbon) .

Homocoupling Reactions

The compound could be used in homocoupling reactions . These reactions involve the coupling of two identical organic substrates to form a new compound .

Heck Reactions

The compound could be used in Heck reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction, used to couple aryl halides with alkenes .

Anti-Virulence Compounds Targeting Iron Acquisition in Mycobacteria

The compound could potentially be used in the development of anti-virulence compounds targeting iron acquisition in mycobacteria . This could lead to new treatments for diseases caused by mycobacteria, such as tuberculosis .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s hard to provide detailed information .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its properties, and investigating potential applications. For instance, it could be interesting to explore whether this compound has any biological activity .

properties

IUPAC Name

methyl 2-[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O5S/c1-10-8-11(5-6-12(10)17)20-15-13(4-3-7-18-15)26(23,24)19(16(20)22)9-14(21)25-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDZZCAPWFLZED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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